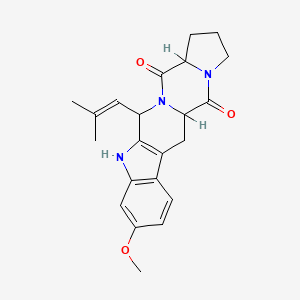

12alpha-Fumitremorgin C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

12alpha-Fumitremorgin C is a mycotoxin produced by the fungus Aspergillus fumigatus. It belongs to the class of indole alkaloids and is known for its potent biological activities, particularly as an inhibitor of the breast cancer resistance protein (BCRP/ABCG2).

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 12alpha-Fumitremorgin C typically involves the formation of a diketopiperazine core from L-tryptophan and L-proline. This is followed by a series of prenylation, cyclization, and hydroxylation reactions. Key enzymes involved in its biosynthesis include nonribosomal peptide synthase (FtmA), prenyltransferases (FtmB and FtmH), and cytochrome P450 monooxygenases (FtmC, FtmE, and FtmG) .

Industrial Production Methods: Industrial production of this compound is generally achieved through fermentation processes using Aspergillus fumigatus strains. The compound is extracted from the fermentation broth and purified through various chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 12alpha-Fumitremorgin C undergoes several types of chemical reactions, including:

Oxidation: Hydroxylation at specific positions on the indole ring.

Reduction: Reduction of double bonds in the diketopiperazine core.

Substitution: Prenylation at the indole nitrogen and other positions.

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes (e.g., FtmC, FtmE, FtmG).

Prenylation: Prenyltransferases (e.g., FtmB, FtmH).

Major Products:

12alpha, 13alpha-Dihydroxyfumitremorgin C: Formed by hydroxylation of this compound.

Applications De Recherche Scientifique

12alpha-Fumitremorgin C has a wide range of scientific research applications:

Chemistry: Used as a probe to study the function and inhibition of ABCG2/BCRP transporters.

Biology: Investigated for its role in reversing multidrug resistance in cancer cells.

Medicine: Potential therapeutic agent in cancer treatment by enhancing the efficacy of chemotherapeutic drugs.

Industry: Utilized in the development of new pharmacological tools and drug candidates.

Mécanisme D'action

12alpha-Fumitremorgin C exerts its effects primarily by inhibiting the ABCG2/BCRP transporter. This inhibition leads to increased intracellular accumulation of chemotherapeutic drugs, thereby reversing multidrug resistance. The compound interacts with the transporter at specific binding sites, blocking its function and enhancing drug toxicity in resistant cancer cells .

Comparaison Avec Des Composés Similaires

- Fumitremorgin B

- Verruculogen

- Tryprostatin B

- Cyclotryprostatin

Comparison: 12alpha-Fumitremorgin C is unique due to its specific inhibition of the ABCG2/BCRP transporter, which is not observed in other similar compounds like Fumitremorgin B or Verruculogen. Additionally, its structure, characterized by specific prenylation and hydroxylation patterns, distinguishes it from other indole alkaloids .

Propriétés

IUPAC Name |

7-methoxy-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4(9),5,7-tetraene-14,20-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-12(2)9-18-20-15(14-7-6-13(28-3)10-16(14)23-20)11-19-21(26)24-8-4-5-17(24)22(27)25(18)19/h6-7,9-10,17-19,23H,4-5,8,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEYVIGIPJSTOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C2=C(CC3N1C(=O)C4CCCN4C3=O)C5=C(N2)C=C(C=C5)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine](/img/structure/B15285423.png)

![D-Valine,3-[[(acetylamino)methyl]thio]-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B15285450.png)

![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate dihydrochloride](/img/structure/B15285469.png)

![5-Amino-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-oxopentanoic acid](/img/structure/B15285480.png)

![2-[[2-[(2-acetamido-4-methylpentanoyl)amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)-6-[(2,2,2-trifluoroacetyl)amino]hexanamide](/img/structure/B15285498.png)